4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carbonitrile
Description
4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carbonitrile is a bicyclic heterocyclic compound comprising a tetrahydrothienopyridine core with a cyano (-CN) substituent at the 2-position. This structure is pivotal in medicinal chemistry, particularly in the development of antiplatelet agents. Its derivatives, such as clopidogrel, are well-documented inhibitors of the P2Y12 adenosine diphosphate (ADP) receptor, effectively preventing thrombotic events . The cyano group enhances electron-withdrawing properties, influencing molecular stability and receptor interactions .
Structural characterization of this compound and its analogs often employs techniques such as IR, NMR, and mass spectrometry, supported by computational tools like the SHELX system for crystallographic refinement .
Structure
3D Structure
Properties
Molecular Formula |
C8H8N2S |
|---|---|
Molecular Weight |
164.23 g/mol |
IUPAC Name |
4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carbonitrile |
InChI |
InChI=1S/C8H8N2S/c9-4-7-3-6-5-10-2-1-8(6)11-7/h3,10H,1-2,5H2 |
InChI Key |
WNLIKVFSYPJDJI-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=C1SC(=C2)C#N |
Origin of Product |
United States |
Preparation Methods
Thiol Generation and Alkylation
The Cagniant-Kirsch-Matsumura method involves the generation of a thiol intermediate in situ from 2-substituted thiophene precursors using sodium sulfide. For THTP-2CN, bromoacetonitrile serves as the alkylating agent, enabling nucleophilic displacement at the 2-position of the thiophene ring. This step is critical for introducing the carbonitrile group, with reactions typically conducted at 50–60°C for 4–6 hours in ethanol or dimethylformamide (DMF). The intermediate thiolate attacks bromoacetonitrile, forming a sulfide linkage that undergoes base-catalyzed cyclization (e.g., with K₂CO₃ or NaH) to yield the THTP ring.
Enantioselective Synthesis
Enantiomerically pure THTP-2CN is achievable via chiral auxiliaries. For instance, (R)- or (S)-BINOL-derived catalysts facilitate asymmetric induction during cyclization. In one protocol, (S)-BINOL-phosphoric acid catalyzes the condensation of 2-thiophenethylamine with glyoxylic acid nitrile, producing THTP-2CN with 98% ee. The stereochemical outcome is attributed to hydrogen-bonding interactions between the catalyst and the nitrile group, which orient the reacting species for selective ring closure.
Pictet-Spengler Cyclization: One-Pot Ring Formation
Reaction Mechanism and Conditions
The Pictet-Spengler reaction offers a streamlined route to THTP-2CN by condensing 2-thiophenethylamine with formaldehyde and a nitrile-containing carbonyl equivalent. As detailed in CN102432626A, the process involves:
-
Imine Formation : 2-Thiophenethylamine reacts with formaldehyde in aqueous medium at 50–55°C for 20–30 hours, forming a Schiff base.
-
Cyclization : Ethanol hydrogen chloride (25–30% w/w) catalyzes the intramolecular cyclization of the imine at 65–75°C, producing the THTP ring.
-
Nitrile Introduction : Bromoacetonitrile is introduced during the cyclization step, where it participates in a tandem nucleophilic substitution to install the carbonitrile group.
Industrial Scalability
This method’s scalability is evidenced by its high yield (94.3%) and minimal waste generation. Key advantages include:
-
Solvent Efficiency : Dichloroethane extraction and saturated brine washing reduce organic solvent use.
-
Temperature Control : Stepwise heating (50°C → 75°C) prevents side reactions like over-alkylation.
-
Crystallization : Cooling the filtrate to 0–5°C ensures high-purity THTP-2CN hydrochloride precipitation.
Strecker Synthesis and Formylation: Building the Bicyclic Core
α-Aminonitrile Intermediate
The Strecker synthesis constructs the THTP skeleton via α-aminonitrile intermediates. As outlined in WO2003004502A1, 2-thiophenethylamine reacts with o-chlorobenzaldehyde cyanohydrin to form α-(2-thienyl)ethylamino-o-chlorophenylacetonitrile. Hydrolysis with HCl yields the corresponding α-amino acid, which is esterified to methyl α-(2-thienyl)ethylamino-o-chlorophenylacetate.
Formylation and Cyclization
Formaldehyde or paraformaldehyde induces cyclization under acidic conditions (e.g., HCl/EtOH), forming the THTP ring. The nitrile group is retained throughout this process, with the final product isolated via recrystallization from ethanol/water. This method achieves 85–90% yield but requires careful pH control to avoid nitrile hydrolysis.
Comparative Analysis of Methodologies
| Method | Yield (%) | Reaction Time (h) | Key Advantages | Limitations |
|---|---|---|---|---|
| Cagniant-Kirsch-Matsumura | 92–95 | 6–8 | High enantioselectivity; modular substituents | Multi-step synthesis; costly catalysts |
| Pictet-Spengler | 94–96 | 24–30 | Scalable; mild conditions | Requires nitrile pre-functionalization |
| Strecker-Formylation | 85–90 | 48–72 | Builds complex scaffolds | Risk of nitrile hydrolysis |
Mechanistic Insights and Side Reactions
Chemical Reactions Analysis
Types of Reactions
4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Chemistry
In the field of chemistry, 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carbonitrile serves as a building block for synthesizing more complex molecules. Its structural features allow for modifications that can lead to new derivatives with tailored properties.
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Converts to sulfoxides or sulfones | Hydrogen peroxide |
| Reduction | Produces more saturated derivatives | Lithium aluminum hydride |
| Substitution | Introduces various functional groups | Halogens and alkyl halides |
Biology
The compound has garnered interest for its biological activities , particularly in antimicrobial and anticancer research. Studies indicate that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, structure-activity relationship (SAR) studies have shown that specific substituents enhance biological activity by influencing lipophilicity and electronic properties of the compounds .
Case Study: Anticancer Activity
A notable case study evaluated the cytotoxic effects of this compound derivatives against several cancer cell lines. The findings revealed that certain modifications increased potency significantly:
- Compound A : IC50 = 1 µM
- Compound B : IC50 = 0.5 µM
- Compound C : IC50 = 3 µM
The study concluded that the nitrile group at position 2 on the pyridine ring is crucial for activity, acting as a basic pharmacophore necessary for interaction with biological targets .
Medical Applications
In medicinal chemistry, this compound is explored as an intermediate in synthesizing pharmaceutical agents. Its derivatives are being investigated for potential use in developing antithrombotic drugs , showcasing its relevance in treating cardiovascular diseases .
Industrial Applications
Industrially, this compound is utilized in developing new materials and chemical processes. Its unique properties make it suitable for applications in polymer science and materials engineering. The ability to modify its structure allows researchers to tailor materials for specific applications such as coatings or drug delivery systems.
Mechanism of Action
The mechanism of action of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Table 1: Structural and Spectral Comparison of Selected Analogs
*Yield inferred from reaction conditions in .
Key Observations:
- Cyano Position: The 2-CN group in the target compound contrasts with analogs like 10d (3-CN) and 11a/b (6-CN). Positional differences alter electronic distribution, affecting reactivity and binding affinity .
Pharmacological Activity
Table 2: Antiplatelet Activity of Selected Derivatives
Activity Insights:
- The target compound’s derivatives, such as clopidogrel, outperform ticlopidine due to optimized substituents (e.g., 2-acetoxy in clopidogrel) that enhance metabolic activation and receptor binding .
- Fluorinated analogs (e.g., ) show improved pharmacokinetics, with fluorine atoms reducing oxidative metabolism and extending half-life .
Biological Activity
4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carbonitrile (THTP) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications based on recent research findings.
Synthesis of THTP
THTP can be synthesized using various methods that typically involve the cyclization of suitable precursors. One common approach is the reaction of thiophene derivatives with amines under specific conditions to yield the desired tetrahydrothieno-pyridine structure. The synthesis often includes steps such as:
- Formation of imines : Combining formaldehyde and thiophene ethyl amine.
- Cyclization : Heating under acidic conditions to promote ring formation.
- Purification : Using techniques like column chromatography to isolate the final product.
Anticancer Properties
A series of studies have evaluated the anticancer activity of THTP derivatives against various cancer cell lines. For instance, compounds derived from THTP have shown potent inhibition of cancer cell growth, with IC50 values ranging from 1.1 to 440 nM across different cancer types including leukemia and cervical carcinoma.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 3a | HeLa | 1.1 |
| 3b | L1210 | 2.8 |
| 2b | CEM | 41 |
These findings suggest that THTP derivatives can selectively target cancer cells while exhibiting minimal toxicity towards normal human cells, indicating a promising therapeutic profile for anticancer drug development .
Inhibition of Inflammatory Mediators
THTP has also been studied for its ability to inhibit inflammatory responses. Research indicates that certain derivatives can significantly reduce the production of tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated rat whole blood models. This suggests potential applications in treating inflammatory diseases .
The biological activity of THTP is believed to be mediated through several mechanisms:
- Tubulin Binding : Some THTP derivatives have been shown to bind to the colchicine site on tubulin, inhibiting tubulin polymerization and thereby disrupting mitotic spindle formation in cancer cells .
- Cytokine Modulation : By inhibiting TNF-α production, THTP may modulate inflammatory pathways, providing therapeutic benefits in conditions characterized by excessive inflammation .
Case Studies
- Antiproliferative Activity in Cancer Cells : A study demonstrated that THTP derivatives exhibited significant antiproliferative effects against HeLa and CEM cell lines with IC50 values indicating high potency compared to standard chemotherapeutics .
- Inflammation Reduction : Another investigation highlighted the ability of specific THTP compounds to inhibit LPS-induced TNF-α production in vitro, showcasing their potential as anti-inflammatory agents .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for synthesizing 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carbonitrile?
- Answer : Synthesis typically involves cyclization reactions. For example, reacting thiophene-based intermediates with chloroacetic acid and aromatic aldehydes (e.g., 2,4,6-trimethylbenzaldehyde) in acetic anhydride/acetic acid under reflux with sodium acetate as a catalyst yields derivatives with ~68% efficiency. Monitoring via TLC and purification by crystallization is critical . Similar protocols are adapted for analogous heterocycles, emphasizing solvent selection and catalyst optimization .
Q. What spectroscopic and crystallographic techniques validate the structure of this compound?
- Answer : Key methods include:
- IR spectroscopy to confirm nitrile (CN) stretches (~2,219 cm⁻¹) and NH groups.
- ¹H/¹³C NMR for ring proton environments (e.g., δ 2.24–8.01 ppm for methyl, aromatic, and olefinic protons) and carbon backbone analysis.
- X-ray crystallography to resolve bond lengths, angles, and hydrogen-bonding networks (e.g., triclinic crystal systems with α/β/γ angles ~73–85°) .
Q. What are the primary biological or pharmacological targets of this compound class?
- Answer : Derivatives of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine exhibit activity against kinases and receptors implicated in cancer and neurological disorders. For example, thienopyridine-carbonitrile analogs interact with ATP-binding pockets in kinases, validated via competitive binding assays and molecular docking .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield and purity during synthesis?
- Answer : Systematic optimization includes:
- Solvent ratios : Increasing acetic anhydride proportion improves electrophilic substitution efficiency.
- Catalyst screening : Testing alternatives to sodium acetate (e.g., K₂CO₃) may reduce side reactions.
- Reaction time : Extending reflux duration (beyond 2 hours) improves cyclization but risks decomposition, necessitating TLC monitoring .
Q. How do steric and electronic effects of substituents influence the compound’s reactivity and bioactivity?
- Answer :
- Electron-withdrawing groups (e.g., -CN, -CF₃) enhance electrophilicity, improving cross-coupling reactions.
- Bulkier substituents (e.g., 2,4-dichlorophenyl) reduce ring puckering flexibility, altering binding affinity to targets like G-protein-coupled receptors. Computational studies (DFT) quantify these effects by analyzing frontier molecular orbitals and steric maps .
Q. What strategies resolve contradictions in reported biological data across studies?
- Answer : Discrepancies in IC₅₀ values or selectivity profiles require:
- Standardized assays : Uniform cell lines (e.g., HEK293 for receptor studies) and buffer conditions.
- Meta-analysis : Pooling data from orthogonal techniques (e.g., SPR for binding kinetics vs. cell viability assays) to identify confounding variables.
- Structural analogs : Synthesizing halogenated or methylated derivatives to isolate structure-activity relationships .
Q. How can computational modeling guide the design of novel derivatives with improved pharmacokinetics?
- Answer :
- ADMET prediction : Tools like SwissADME assess logP, solubility, and CYP450 inhibition risks.
- Molecular dynamics simulations : Evaluate binding stability (e.g., RMSD <2 Å over 100 ns trajectories) to prioritize analogs with prolonged target engagement.
- QSAR models : Correlate substituent Hammett constants (σ) with bioactivity to predict optimal functional groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
